6-酮雌三醇

描述

Synthesis Analysis

The synthesis of keto compounds involves a variety of methodologies, including the use of intramolecular ketene trapping, organocatalytic asymmetric additions, and palladium-catalyzed bis-allylation. For example, Patel et al. (2011) detailed the synthesis of 6-substituted-4-hydroxy-2-pyridinones through a process involving diethylzinc mediated crossed Claisen condensation reaction and subsequent thermolysis and cyclization-aromatization steps (Patel, Mason, & Barrett, 2011).

Molecular Structure Analysis

The molecular structure of keto compounds can be complex, with specific arrangements leading to varied chemical behaviors. Studies on the structure often involve crystallography and spectroscopy to elucidate the spatial arrangement of atoms within the molecules. While direct studies on 6-Ketoestriol's structure were not found, related research emphasizes the importance of structural analysis in understanding the reactivity and properties of keto compounds.

Chemical Reactions and Properties

Keto compounds participate in a wide range of chemical reactions, owing to their reactive carbonyl groups. For instance, Bernardi et al. (2007) demonstrated the enantioselective 1,6-addition of beta-ketoesters, highlighting the versatility of keto compounds in synthetic chemistry (Bernardi, López-Cantarero, Niess, & Jørgensen, 2007).

Physical Properties Analysis

The physical properties of keto compounds like 6-Ketoestriol, such as melting points, boiling points, and solubilities, are critical for their application in various fields. These properties are often determined through experimental measurements and contribute to the compound's applicability in synthesis and medicinal chemistry.

Chemical Properties Analysis

Keto compounds exhibit a broad range of chemical properties, including reactivity towards nucleophiles, participation in condensation reactions, and the ability to form stable enol tautomers. Research by Luo et al. (2021) into the chemical and biochemical synthesis of keto acids provides insight into the versatility and reactivity of these compounds (Luo, Yu, Zeng, & Zhou, 2021).

科学研究应用

血酮体和充血性心力衰竭

Lommi等人(1996年)的研究发现,包括类似于6-酮雌三醇的化合物在充血性心力衰竭(CHF)患者的血液中升高。这种升高与心脏功能障碍和神经激素激活的严重程度相关,暗示了酮体在CHF病理生理学中的潜在作用(Lommi et al., 1996)。

脑代谢中的酮体利用

Hawkins等人(1971年)的研究表明,包括与6-酮雌三醇相关的化合物在脑中被利用,尤其是在饥饿期间。这一发现突显了酮体在不同营养状态下能量代谢中的重要性(Hawkins et al., 1971)。

生酮饮食和运动代谢

Phinney等人(1980年)的研究观察了生酮饮食对运动能力和代谢的影响,这种饮食会增加类似于6-酮雌三醇的酮体水平。研究结果表明在耐力运动期间燃料利用的适应性变化,暗示了在运动和体重管理背景下的潜在应用(Phinney et al., 1980)。

肝硬化中的前列腺素代谢

Rimola等人(1986年)研究了肝硬化患者尿液中6-酮前列腺素F1α的排泄量,这是一种与6-酮雌三醇相关的化合物。结果表明前列腺素代谢,涉及类似酮体物质,在肝硬化的肾血液动力学和病理生理学中发挥作用(Rimola et al., 1986)。

安全和危害

作用机制

Target of Action

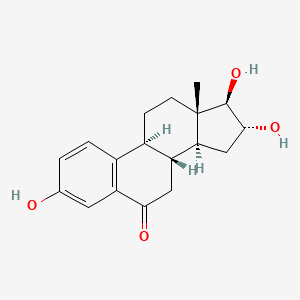

6-Ketoestriol, also known as 6-Oxoestriol, is a 3-hydroxy steroid

Mode of Action

Steroids typically exert their effects by binding to specific steroid receptors in the cell, altering gene expression, and thus influencing cellular function .

Biochemical Pathways

As a steroid, it may be involved in various metabolic processes, including lipid metabolism and inflammatory responses .

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a steroid, it may influence a variety of cellular processes, including cell growth, differentiation, and immune response .

属性

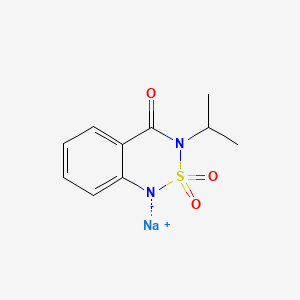

IUPAC Name |

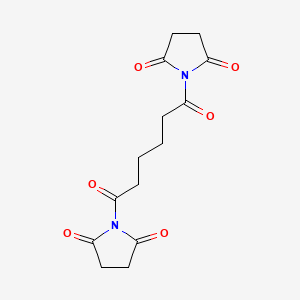

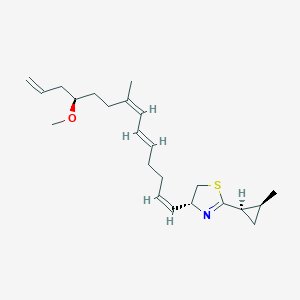

(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIDTBVOMQKDC-XCYHEEQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317510 | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7323-86-6 | |

| Record name | 6-Ketoestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3UHG2T3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

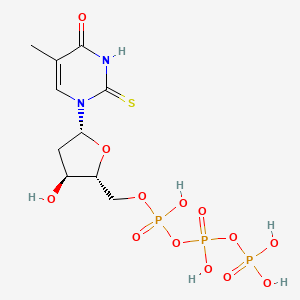

Q1: What is the significance of 6-Ketoestriol in bladder cancer research?

A1: 6-Ketoestriol has been identified as a potential biomarker for the early detection of bladder cancer, specifically non-muscle invasive bladder cancer (NMIBC). A study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) based metabolomics found that 6-Ketoestriol, along with other metabolites, showed predictive ability in distinguishing NMIBC patients from healthy controls. []

Q2: How is 6-Ketoestriol used in immunoassays?

A2: 6-Ketoestriol serves as a key component in developing highly specific antibodies for estriol. Researchers have successfully synthesized conjugates by linking 6-Ketoestriol derivatives to carrier proteins like bovine serum albumin (BSA). These conjugates are then used as immunogens to elicit antibodies that specifically recognize estriol with high affinity. [, , ] This approach has been employed in developing both radioimmunoassays and enzyme-linked immunosorbent assays (ELISA) for the accurate quantification of estriol in various biological samples. [, ]

Q3: Can you explain the synthesis of 6-Ketoestriol derivatives for creating specific antisera?

A3: Scientists have developed methods to synthesize 6-Ketoestriol derivatives suitable for conjugation to carrier proteins. One method involves converting estriol to its 6-oxo derivative, 6-Ketoestriol, followed by the introduction of a carboxymethyl oxime group at the C-6 position. This modification allows for stable linkage to carrier proteins like BSA. [, , ] The resulting conjugates, containing the 6-Ketoestriol derivative, are crucial for generating antisera with high specificity towards estriol, enabling sensitive and accurate detection methods.

Q4: Are there different ways to link 6-Ketoestriol to carrier proteins for antibody production?

A4: Yes, researchers have explored different linking strategies to attach 6-Ketoestriol to carrier proteins. One approach involves incorporating a spacer arm between the 6-Ketoestriol molecule and the carrier protein. For instance, a carboxyl spacer arm derived from bromoacetic acid can be introduced to 6-Ketoestriol, facilitating its conjugation to the carrier protein. [] This spacer arm can influence the antigenicity of the conjugate, impacting the specificity and sensitivity of the resulting antibodies.

Q5: Has research investigated attaching glucose molecules to 6-Ketoestriol?

A5: Yes, there have been studies focusing on attaching glucose molecules to specific positions on the 6-Ketoestriol structure. These efforts aim to create estriol glucoside derivatives, which are useful in developing highly specific antisera for directly measuring estriol glucuronides. The attachment of glucose at either the 3- or 16- position on the 6-Ketoestriol molecule, coupled with the introduction of a carboxyl group, allows for conjugation to carrier proteins and subsequent antibody production. This approach is valuable in studying the metabolism and excretion of estriol in various physiological and pathological conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)